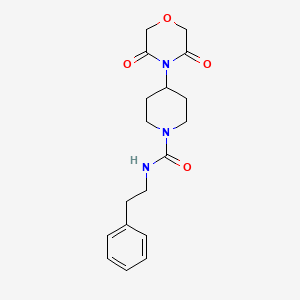

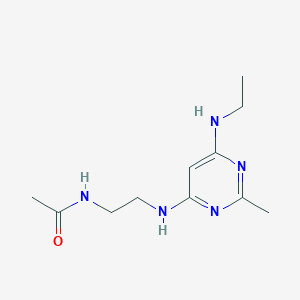

![molecular formula C18H20INO2 B2652624 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 911365-99-6](/img/structure/B2652624.png)

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Diethylamino)benzaldehyde is an organic compound with the molecular formula C11H15NO . It appears as coarse crystals or chunks and can range in color from green to brown to black .

Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzaldehyde consists of a benzene ring substituted with a formyl group (C=O) and a diethylamino group (N(C2H5)2) .Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde has a molecular weight of 177.247 g/mol . It has a melting point of 37°C to 41°C . The compound is a crystalline solid .Aplicaciones Científicas De Investigación

Inhibition of Aldehyde Dehydrogenase

4-(Diethylamino)benzaldehyde (DEAB) has been studied for its potent inhibition of cytosolic (class 1) aldehyde dehydrogenase (ALDH) in vitro. This property allows DEAB to overcome cyclophosphamide resistance in murine leukemia cells characterized by their high content of ALDH. Such an inhibitor has potential applications in cancer research, particularly in understanding and overcoming drug resistance mechanisms in leukemia cells (Mahmoud et al., 1993).

Meerwein Alkylation and Iminium Salt Formation

DEAB undergoes Meerwein alkylation, leading to the formation of iminium salts. These salts are prone to hydrolysis, yielding the corresponding hydrotetrafluoroborates. The process and its products are significant in synthetic organic chemistry, providing insights into the reactivity and potential applications of DEAB in the synthesis of complex organic molecules (Froschauer et al., 2013).

Catalytic Oxidation

DEAB has been implicated in catalytic processes, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization. This reaction facilitates the transformation of various aromatic compounds into carbonyl compounds under environmentally benign conditions. Such catalytic activities of DEAB derivatives highlight their potential in green chemistry and sustainable synthesis approaches (Jiang et al., 2014).

Fluorescent Sensors

DEAB derivatives have been employed as fluorescent sensors for metal ions like Al3+ and Zn2+. These sensors exhibit significant sensitivity and selectivity, along with large Stokes shifts, making them valuable tools in analytical chemistry for metal ion detection (Suman et al., 2019).

Biocatalysis and Asymmetric Catalysis

Optically active derivatives of DEAB have been synthesized and used in asymmetric catalytic processes. These include nucleophilic catalysis and chiral ligand applications in chemical reactions, emphasizing the role of DEAB derivatives in advancing asymmetric synthesis and catalysis (Busto et al., 2006).

Propiedades

IUPAC Name |

4-(diethylamino)-2-[(4-iodophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO2/c1-3-20(4-2)17-10-7-15(12-21)18(11-17)22-13-14-5-8-16(19)9-6-14/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPQUHDRSVCJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)

![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)

![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)